An In-depth Technical Guide to 2-Methyl-3-phenylpropanal: Physical and Chemical Properties
An In-depth Technical Guide to 2-Methyl-3-phenylpropanal: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methyl-3-phenylpropanal, an aromatic aldehyde with applications in fragrance, organic synthesis, and chemical ecology. This document consolidates key data, outlines detailed experimental protocols, and presents visual representations of its synthesis and chemical reactivity.
Compound Identification and Physical Properties
2-Methyl-3-phenylpropanal, also known as α-methylhydrocinnamaldehyde, is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is identified by the following properties:
| Property | Value | Reference(s) |
| IUPAC Name | 2-methyl-3-phenylpropanal | [2] |
| Synonyms | 2-Methyl-3-phenylpropionaldehyde, α-Benzylpropionaldehyde, α-Methylhydrocinnamaldehyde | |
| CAS Number | 5445-77-2 | [3] |
| Molecular Formula | C₁₀H₁₂O | [3] |
| Molecular Weight | 148.20 g/mol | [2] |
| Appearance | Colorless to Light yellow clear liquid | |
| Boiling Point | 227 °C | |
| Melting Point | Not available | [4] |
| Density | 0.99 g/cm³ (at 20/20 °C) | |
| Solubility | Soluble in organic solvents such as chloroform (B151607) (sparingly). | [3] |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton, the aromatic protons of the phenyl group, the methine proton at the α-position, the methylene (B1212753) protons at the β-position, and the methyl protons.
-
¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbon of the aldehyde, the carbons of the aromatic ring, and the aliphatic carbons of the propyl chain.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1720-1740 cm⁻¹. Other significant absorptions include those for C-H stretching of the aromatic and aliphatic groups.[2]
Chemical Properties and Reactivity
The chemical reactivity of 2-Methyl-3-phenylpropanal is primarily dictated by the aldehyde functional group. It participates in a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Oxidation
The aldehyde group can be readily oxidized to a carboxylic acid, 2-methyl-3-phenylpropanoic acid, using common oxidizing agents.
Reduction
Reduction of the aldehyde yields the corresponding primary alcohol, 2-methyl-3-phenylpropan-1-ol.
Nucleophilic Addition
The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This is a key reaction for forming new carbon-carbon and carbon-heteroatom bonds.
Experimental Protocols
Synthesis of 2-Methyl-3-phenylpropanal via Heck Reaction
This protocol is based on the procedure described by Heck and Melpolder.[6]
Materials:
-
Palladium acetate
-
Iodobenzene
-
2-methyl-2-propen-1-ol
-
Triethylamine
-
Acetonitrile
-
Ether
-
Water
-
Anhydrous sodium carbonate
Equipment:
-
250-mL three-necked, round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Oil bath
-
500-mL separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
A 250-mL, three-necked, round-bottomed flask, equipped with a mechanical stirrer and a reflux condenser, is charged with 0.49 g (2.2 mmol) of palladium acetate, 20.4 g (100 mmol) of iodobenzene, 9.0 g (125 mmol) of 2-methyl-2-propen-1-ol, 12.6 g (125 mmol) of triethylamine, and 32.5 mL of acetonitrile.[6]
-
The reaction vessel is placed in an oil bath at 100°C and the solution is heated to reflux for 11 hours under a nitrogen atmosphere.[6]
-
The reaction mixture is allowed to cool to room temperature and transferred to a 500-mL separatory funnel with the aid of 100 mL of ether and 100 mL of water.[6][7]
-
The organic layer is washed five times with 100 mL portions of water.[6][7]
-
The combined aqueous layers are re-extracted with 100 mL of ether.[6][7]
-
The organic layers are combined, dried over anhydrous sodium carbonate, and filtered.[6][7]
-
The organic layer is concentrated and distilled under reduced pressure to yield 2-methyl-3-phenylpropanal.[7]
Biological Relevance
2-Methyl-3-phenylpropanal has been identified as a pheromone for the crambid moth, indicating its role in insect chemical communication.[8] It is also recognized as a volatile component contributing to the aroma of fresh cilantro.[8]
Conclusion
This technical guide provides a detailed summary of the physical and chemical properties of 2-Methyl-3-phenylpropanal. The information presented, including tabulated data, reaction schemes, and a detailed synthesis protocol, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further research into its biological activities and potential applications is warranted.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 2-Methyl-3-phenylpropionaldehyde | C10H12O | CID 95593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of 2-Methyl-3-phenylpropanal - Chempedia - LookChem [lookchem.com]
- 8. 2-Methyl-3-phenyl-1-propanol | C10H14O | CID 95640 - PubChem [pubchem.ncbi.nlm.nih.gov]
